molecular formula C22H16N4O3S B11235405 3-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11235405
M. Wt: 416.5 g/mol
InChI Key: ZKPRLQGZNONPLV-UHFFFAOYSA-N
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Description

3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that incorporates multiple functional groups, including thiophene, oxazole, and pyridopyrimidine

Properties

Molecular Formula

C22H16N4O3S

Molecular Weight

416.5 g/mol

IUPAC Name

3-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16N4O3S/c1-14-17(24-20(29-14)18-10-6-12-30-18)13-25-21(27)16-9-5-11-23-19(16)26(22(25)28)15-7-3-2-4-8-15/h2-12H,13H2,1H3

InChI Key

ZKPRLQGZNONPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions. One common approach includes the condensation of thiophene derivatives with oxazole intermediates, followed by cyclization to form the pyridopyrimidine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and advanced materials .

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